4-Hydroxytryptamine Creatinine
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Overview
Description
Scientific Research Applications
4-Hydroxytryptamine creatinine sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Acts as a neurotransmitter agonist, making it useful in studies related to neurotransmission and brain function.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Hydroxytryptamine Creatinine Sulfate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine, a neurotransmitter, in albino mice . This interaction demonstrates the compound’s role in biochemical reactions.
Cellular Effects
The effects of this compound Sulfate on cells are primarily related to its function as a neurotransmitter agonist . It influences cell function by modulating neurotransmitter activity, which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound Sulfate involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. For instance, it inhibits the uptake of norepinephrine, demonstrating its ability to interact with and modulate the activity of enzymes .
Temporal Effects in Laboratory Settings
It is known that the compound can inhibit norepinephrine uptake, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound Sulfate vary with different dosages. For instance, in albino mice, it has been shown to inhibit norepinephrine uptake and increase the ED50 value for the release of norepinephrine .
Metabolic Pathways
This compound Sulfate is involved in the metabolic pathways related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Given its role as a neurotransmitter agonist, it is likely to be transported and distributed in a manner similar to other neurotransmitters .
Subcellular Localization
Given its role as a neurotransmitter agonist, it is likely to be localized in areas associated with neurotransmitter activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxytryptamine creatinine sulfate involves the reaction of tryptamine with creatinine under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound sulfate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxytryptamine creatinine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a variety of substituted tryptamine compounds .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptamine (Serotonin): A well-known neurotransmitter involved in mood regulation and other physiological processes.
5-Methoxytryptamine: A derivative of tryptamine with similar neurotransmitter agonist properties.
5-Carboxamidotryptamine: Another tryptamine derivative with potential therapeutic applications.
Uniqueness
4-Hydroxytryptamine creatinine sulfate is unique due to its specific structure and the presence of the creatinine moiety.
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-Hydroxytryptamine Creatinine can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "L-Tryptophan", "Sodium hydroxide", "Hydrogen peroxide", "Creatinine", "Methanol", "Acetic acid", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: L-Tryptophan is reacted with sodium hydroxide and hydrogen peroxide to form 5-Hydroxytryptophan.", "Step 2: 5-Hydroxytryptophan is decarboxylated using heat to form 5-Hydroxytryptamine.", "Step 3: 5-Hydroxytryptamine is reacted with creatinine in methanol and acetic acid to form 4-Hydroxytryptamine Creatinine.", "Step 4: The reaction mixture is neutralized using sodium bicarbonate and the product is extracted using diethyl ether.", "Step 5: The diethyl ether extract is dried and concentrated to obtain the final product, 4-Hydroxytryptamine Creatinine." ] } | |
CAS No. |
55206-11-6 |
Molecular Formula |
C14H21N5O6S |
Molecular Weight |
387.41 g/mol |
IUPAC Name |
3-(2-aminoethyl)-1H-indol-4-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid |
InChI |
InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-5-4-7-6-12-8-2-1-3-9(13)10(7)8;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-3,6,12-13H,4-5,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
QDVAUZIQCAKHIU-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N=C1N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |
Canonical SMILES |
CN1CC(=O)NC1=N.C1=CC2=C(C(=C1)O)C(=CN2)CCN.OS(=O)(=O)O |
Synonyms |
3-(2-Aminoethyl)-1H-indol-4-ol 2-Amino-1,5-dihydro-1-methyl-4H-imidazol-4-one Sulfate; |
Origin of Product |
United States |
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